3-[1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Description
3-[1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, an imidazolidine-2,4-dione core, and a 4-fluoro-2-methylbenzenesulfonyl group
Properties
IUPAC Name |
3-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-9-6-10(15)2-3-12(9)23(21,22)17-5-4-11(8-17)18-13(19)7-16-14(18)20/h2-3,6,11H,4-5,7-8H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJGJRDSGUAMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the imidazolidine-2,4-dione core. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Imidazolidine-2,4-dione Core: This step often involves the reaction of urea derivatives with suitable electrophiles.
Attachment of the 4-fluoro-2-methylbenzenesulfonyl Group: This is typically done via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary, but common reagents include halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Biological Studies: It can be used to study the effects of fluorinated sulfonyl groups on biological systems.
Industrial Chemistry: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 3-[1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The fluorinated sulfonyl group is known to enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring and imidazolidine-2,4-dione core contribute to the overall stability and specificity of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with the pyrrolidine ring.
Imidazolidine-2,4-dione Derivatives: Other compounds with the imidazolidine-2,4-dione core include barbiturates and hydantoins.
Fluorinated Sulfonyl Compounds: Similar compounds include those with fluorinated sulfonyl groups, which are known for their enhanced biological activity.
Uniqueness
The uniqueness of 3-[1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione lies in its combination of these three distinct structural features, which together confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
3-[1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Pyrrolidine ring : Contributes to its biological activity.
- 4-fluoro-2-methylbenzenesulfonyl group : Enhances chemical properties.
- Imidazolidine-2,4-dione moiety : Imparts additional functional characteristics.
This combination of functional groups is believed to influence the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains, potentially through the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines such as HeLa and A549. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.019 | Induction of apoptosis |
| A549 | 0.039 | Inhibition of proliferation |
The biological effects of this compound are thought to arise from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group may form strong interactions with enzyme active sites, inhibiting their function.
- Receptor Modulation : The compound may bind to cellular receptors, altering downstream signaling pathways that regulate cell survival and proliferation.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study on Antimicrobial Activity : A recent study highlighted the effectiveness of the compound against multi-drug resistant bacterial strains, suggesting its potential as a new antimicrobial agent.
- Anticancer Research : In a comparative study involving various imidazolidine derivatives, this compound showed superior cytotoxicity against HeLa cells compared to structurally similar compounds, indicating its promise in cancer therapy.
- Fluorinated Analogues : Research on fluorinated analogues has demonstrated that the introduction of fluorine enhances cytotoxic properties, suggesting that modifications to the structure can lead to improved biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
